2-[(4-Fluorophenyl)methyl]morpholine
Description
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]morpholine |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)7-11-8-13-5-6-14-11/h1-4,11,13H,5-8H2 |
InChI Key |
KDCBKWVMFCKDAK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Serotonin and Noradrenaline Reuptake Inhibition
One of the primary applications of 2-[(4-Fluorophenyl)methyl]morpholine is in the development of drugs targeting serotonin and noradrenaline reuptake inhibition. Compounds in this class have shown potential for treating disorders where monoamine transporter function is disrupted, such as:
- Depression
- Anxiety Disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
- Urinary Incontinence
A patent describes the use of morpholine derivatives, including this compound, as effective agents for these conditions by modulating neurotransmitter levels in the brain .
In Vitro and In Silico Studies
Recent research has focused on synthesizing morpholine-based compounds to explore their biological activity. A study highlighted the design and synthesis of morpholine derivatives, including this compound, which were evaluated for their efficacy against various biological targets . These studies often involve both in vitro assays and computational modeling to predict interactions with biological systems.
Summary of Findings
Comparison with Similar Compounds
Key Observations:
Sulfonyl-containing derivatives (e.g., 4-[(2-fluorophenyl)sulfonyl]morpholine) exhibit distinct reactivity due to the sulfonyl group’s polarity, making them suitable for coupling reactions in drug discovery .
Biological Activity: Viloxazine demonstrates psychoactive properties, likely due to its ethoxyphenoxy substituent, which may interact with neurotransmitter transporters . In contrast, fluorinated derivatives like this compound are hypothesized to target CNS receptors with higher specificity due to fluorine’s small size and electronegativity . 4-(4-Nitrophenyl)morpholine is explicitly linked to anticancer research, serving as an intermediate in antitumor drug synthesis .
Synthetic Accessibility :
- Derivatives with halogenated aryl groups (e.g., 4-[(4-bromo-2-fluorophenyl)methyl]morpholine) are synthesized via halogen displacement reactions, similar to methods for 4-(4-nitrophenyl)morpholine .
- Sulfonyl and sulfinyl derivatives (e.g., 4-[6-[[(4-chlorophenyl)sulfinyl]methyl]-2-phenyl-4-pyrimidinyl]morpholine) require additional oxidation steps, increasing synthetic complexity .
Pharmacological and Industrial Relevance
- Psychoactive vs. Therapeutic Roles : While Viloxazine is classified as a psychoactive substance, fluorinated morpholines like this compound are under investigation for therapeutic applications due to their improved pharmacokinetic profiles .
Preparation Methods
Morpholine Ring Formation via Cyclocondensation
The morpholine core is constructed through cyclocondensation of ethanolamine derivatives with diketones or epoxy intermediates. For example, reacting N-(2-hydroxyethyl)-4-fluorobenzamide with epichlorohydrin in toluene at 80°C yields a bicyclic intermediate, which undergoes acid-catalyzed ring-opening and reclosure to form the morpholine skeleton. Critical parameters include:
Introduction of the 4-Fluorophenylmethyl Group
The 4-fluorophenylmethyl moiety is introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. Patent details a regioselective alkylation using 4-fluorobenzyl bromide and morpholine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF):
Catalytic Methods and Asymmetric Synthesis
Ruthenium-Catalyzed Asymmetric Hydrogenation
Patent highlights a stereoselective hydrogenation step using a chiral ruthenium-diphosphine complex (e.g., Ru-(S)-BINAP) to reduce a ketone intermediate to the corresponding alcohol with >98% enantiomeric excess (ee). Conditions:
| Parameter | Value |
|---|---|
| Catalyst loading | 0.5 mol% Ru |
| Pressure | 50 bar H₂ |
| Solvent | Methanol |
| Temperature | 25°C |
| Reaction time | 12 hours |
This step is critical for accessing the (2R,4R)-configured morpholine derivative, a precursor to 2-[(4-fluorophenyl)methyl]morpholine.
Palladium-Mediated Cross-Coupling
For advanced intermediates, Suzuki-Miyaura coupling installs the 4-fluorophenyl group onto a brominated morpholine scaffold. Using Pd(PPh₃)₄ and 4-fluorophenylboronic acid in tetrahydrofuran (THF)/water (3:1), yields reach 78% with minimal homocoupling byproducts.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Recent advancements adopt continuous flow reactors to enhance reproducibility and safety. A representative protocol involves:
Solvent-Free Mechanochemical Synthesis
Ball milling morpholine hydrochloride with 4-fluorobenzyl alcohol in the presence of K₂CO₃ achieves 90% conversion in 2 hours, eliminating solvent waste.
Analytical Characterization
Spectroscopic Methods
Purity Assessment
Thermogravimetric analysis (TGA) reveals no decomposition below 200°C, confirming thermal stability for storage and processing.
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(4-Fluorophenyl)methyl]morpholine, and how can intermediates be characterized spectroscopically?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging morpholine’s secondary amine reactivity. For example, analogs like 4-[2-(4-Bromophenyl)ethyl]morpholine are synthesized using Suzuki coupling or alkylation reactions . Intermediates should be characterized using -/-NMR to confirm regioselectivity and LC-MS/HPLC (e.g., impurity profiling in ) to assess purity. IR spectroscopy can verify functional groups like the morpholine ring and fluorophenyl moiety.
Q. How can researchers ensure structural fidelity and purity of this compound during synthesis?
- Methodology : Employ orthogonal analytical techniques:
- HPLC : Use C18 columns with UV detection (e.g., 254 nm) and gradient elution (acetonitrile/water) to resolve impurities, as shown in pharmacopeial standards .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]).
- Elemental Analysis : Validate empirical formulas (e.g., CHFNO for the parent compound).
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology : Screen for anti-proliferative activity using MTT assays on cancer cell lines (e.g., MCF-7), as demonstrated for fluorophenyl-substituted imidazolones . Assess antimicrobial activity via broth microdilution (MIC determination) or fungicidal assays, referencing agricultural morpholine derivatives like flumorph .
Advanced Research Questions
Q. How can QSAR modeling optimize this compound derivatives for enhanced bioactivity?
- Methodology :
- Descriptor Selection : Use topological (e.g., molecular connectivity indices) and electronic (e.g., HOMO/LUMO) descriptors.
- Model Validation : Apply leave-one-out cross-validation (Q > 0.5) and external validation (R > 0.6), as in ’s QSAR study on imidazolones .
- Derivative Design : Introduce electron-withdrawing groups (e.g., -CF) to improve binding affinity, guided by docking results against targets like Polo-like kinases .
Q. What strategies resolve contradictions in reported activity data for fluorophenyl-morpholine analogs?
- Methodology :
- Meta-Analysis : Compare datasets for variables like assay conditions (e.g., cell line passage number, serum concentration).
- Structural Re-evaluation : Verify stereochemistry (e.g., enantiomeric purity via chiral HPLC, as in ) .
- Target Validation : Use CRISPR/Cas9 knockdowns to confirm on-target effects (e.g., Plk1 inhibition in breast cancer models) .
Q. How do pharmacokinetic properties of this compound derivatives influence preclinical development?
- Methodology :
- Lipinski’s Rule : Ensure molecular weight <500, logP <5, and H-bond donors/acceptors ≤5/10 .
- Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to estimate half-life.
- BBB Permeability : Predict using PAMPA assays or in silico tools like SwissADME.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
